molecular formula C25H44N2O2Si B14577793 4,4'-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) CAS No. 61670-22-2

4,4'-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine)

Cat. No.: B14577793
CAS No.: 61670-22-2
M. Wt: 432.7 g/mol
InChI Key: FQLBAMVGWZFBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl group and two tetramethylpiperidine groups through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) typically involves the condensation of 2-hydroxyethyl methacrylate with dichloromethyl phenyl silane in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to around 70°C and maintained at this temperature for a specific duration to achieve optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced analytical techniques such as NMR spectroscopy and FTIR analysis are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .

Mechanism of Action

The mechanism of action of 4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) involves its interaction with various molecular targets. The silane group can form strong bonds with other molecules, leading to the formation of stable complexes. The tetramethylpiperidine groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules . The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-{[Methyl(phenyl)silanediyl]bis(oxy)}bis(2,2,6,6-tetramethylpiperidine) is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both the silane and tetramethylpiperidine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

61670-22-2

Molecular Formula

C25H44N2O2Si

Molecular Weight

432.7 g/mol

IUPAC Name

methyl-phenyl-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]silane

InChI

InChI=1S/C25H44N2O2Si/c1-22(2)15-19(16-23(3,4)26-22)28-30(9,21-13-11-10-12-14-21)29-20-17-24(5,6)27-25(7,8)18-20/h10-14,19-20,26-27H,15-18H2,1-9H3

InChI Key

FQLBAMVGWZFBGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)O[Si](C)(C2=CC=CC=C2)OC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.